4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol
Description
4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol is a Schiff base ligand characterized by a phenolic core substituted with a bromine atom at the 4-position and a methylthioaniline-derived imine group at the 2-position. This compound is synthesized via condensation between 5-bromosalicylaldehyde and 4-(methylthio)aniline, forming a bidentate ligand capable of coordinating transition metals (e.g., Mn, Fe, Cr) through its phenolic oxygen and imine nitrogen . Its structural features, including the electron-donating methylthio (-SCH₃) group and bromine substituent, enhance its utility in catalysis and bioinorganic chemistry, particularly in anticancer metal complexes .
Properties
IUPAC Name |
4-bromo-2-[(4-methylsulfanylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFYPFUQHEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory methods but optimized for higher yields and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted product.
Scientific Research Applications
4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The electronic and steric properties of Schiff base ligands are highly dependent on substituents. Key comparisons include:
Key Insights :
- The methylthio group (-SCH₃) in the target compound provides stronger σ-donor ability compared to methoxy (-OCH₃) due to sulfur’s polarizability, improving metal-ligand bond stability .
- Bromine’s inductive effect (-I) enhances electrophilicity at the imine site, facilitating nucleophilic attacks in catalytic cycles .
Key Insights :
- The target compound’s Fe(III) complex exhibits superior anticancer activity compared to chloro- and nitro-substituted analogs, attributed to the synergistic effects of bromine’s lipophilicity and -SCH₃’s redox activity .
- Methylthio groups may enhance cellular uptake via thiol-mediated transport, a property absent in methoxy or nitro derivatives .
Crystallographic and Structural Comparisons
Crystallographic data reveal how substituents influence molecular packing and stability:
Key Insights :
- The shorter C=N bond in the target compound (1.28 Å vs. 1.30 Å in phenylimino analogs) indicates stronger conjugation, stabilizing the imine moiety .
- Halogen bonding between bromine and sulfur (S···Br) in the target compound contributes to dense crystal packing, enhancing thermal stability .
Biological Activity
4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol, with the molecular formula C14H14BrNOS, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as Schiff bases, characterized by the presence of an imine functional group formed through the condensation of primary amines with aldehydes or ketones. The unique structure of this compound, which includes a bromine atom, a methylthio group, and an amino group attached to a phenolic backbone, suggests diverse applications in medicinal chemistry and materials science.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activities. Additionally, the presence of the bromine atom and the methylthio group enhances its reactivity and binding affinity towards specific molecular targets.
Key Mechanisms:
- Hydrogen Bonding: The phenolic group can engage in hydrogen bonding, influencing protein conformation and function.
- Nucleophilic Addition: The imine linkage may participate in nucleophilic addition reactions with biological molecules.
- Metal Coordination: As a bidentate ligand, it can form stable complexes with transition metals, which may enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits promising antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and growth.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Anticancer Activity:
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Bromoaniline | Moderate antimicrobial | Disrupts cell membranes |
| 4-Methylthioaniline | Low anticancer | Inhibits cell proliferation |
| 2-Amino-5-bromophenol | Moderate anticancer | Induces apoptosis |
| This compound | High antimicrobial & anticancer | Inhibits growth & induces apoptosis |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-(((4-(methylthio)phenyl)amino)methyl)phenol, and how can reaction conditions be optimized?
The synthesis typically involves a Mannich-type reaction, where 4-bromo-2-hydroxybenzaldehyde reacts with 4-(methylthio)aniline in the presence of a formaldehyde source. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
- Temperature : Optimal yields (~70–80%) are achieved at 60–80°C, balancing reactivity and decomposition risks .
- Catalysts : Acidic conditions (e.g., HCl) facilitate imine formation, while bases (e.g., triethylamine) may reduce side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the phenolic product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the presence of the bromophenol core and methylthio-aniline substituent. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the methylthio group (δ 2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H] ~ 351.03 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond angles and torsional strain in the aminomethyl bridge .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with biological targets:
- Target selection : Prioritize enzymes/receptors with binding pockets accommodating the bromophenol and methylthio groups (e.g., tyrosine kinases, cytochrome P450) .
- ADMET profiling : Tools like SwissADME predict pharmacokinetics, highlighting potential metabolic liabilities (e.g., oxidation of the methylthio group) . Example computational workflow:
| Step | Tool/Software | Output |
|---|---|---|
| Ligand preparation | OpenBabel | 3D optimized structure |
| Docking | AutoDock Vina | Binding affinity (ΔG) |
| Toxicity | ProTox-II | LD predictions |
Q. How can crystallographic data resolve contradictions in reported structural parameters?
Discrepancies in bond lengths or angles may arise from:
- Polymorphism : Different crystal packing (e.g., orthorhombic vs. monoclinic) alters torsion angles .
- Data quality : High-resolution (<1.0 Å) datasets reduce refinement errors. Use SHELXL’s TWIN/BASF commands to address twinning . Example structural comparison from literature:
| Parameter | Study A | Study B |
|---|---|---|
| C-Br bond | 1.89 Å | 1.91 Å |
| N-C angle | 112.3° | 115.7° |
Q. What strategies mitigate challenges in studying metabolic pathways of this compound?
- In vitro models : Primary hepatocytes (human/mouse) identify phase I/II metabolites via LC-MS/MS. Key metabolites include hydroxylated derivatives and methylthio-oxidized sulfoxides .
- Isotope labeling : C-labeled analogs track metabolic fate in vivo, distinguishing degradation products from endogenous compounds .
Methodological Considerations
Q. How to design experiments for analyzing structure-activity relationships (SAR) of analogs?
- Variation of substituents : Synthesize derivatives with altered halogen (e.g., Cl instead of Br) or thioether groups (e.g., ethylthio vs. methylthio) .
- Biological assays : Test inhibitory potency against target enzymes (IC) and correlate with electronic (Hammett σ) or steric (Taft E) parameters .
Q. What are best practices for resolving conflicting spectral data in synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
